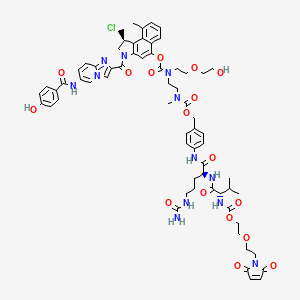

Duocarmazine

Description

Properties

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYSAASDBNNDZ-UCGHAGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H75ClN12O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345681-58-4 | |

| Record name | Duocarmazine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUOCARMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Duocarmycin's Assault on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent natural products that exhibit profound antitumor activity. Their mechanism of action is centered on the disruption of DNA replication through a unique sequence of molecular events. This technical guide provides an in-depth exploration of the core mechanism by which duocarmycins exert their cytotoxic effects, with a focus on their interaction with DNA. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows involved in duocarmycin research.

Core Mechanism of Action: A Stepwise Inactivation of the Genome

The cytotoxic effects of duocarmycins are the result of a precisely orchestrated three-step mechanism that culminates in the irreversible alkylation of DNA, leading to a stall in DNA replication and transcription, and ultimately, apoptosis.[1]

-

Minor Groove Binding and Sequence Recognition: Duocarmycins possess a characteristic curved structure that allows them to bind with high affinity to the minor groove of DNA.[2] This binding is not random; they exhibit a strong preference for AT-rich sequences, which are less thermally stable and more accessible.[3] The DNA-binding unit of the duocarmycin molecule dictates this sequence specificity.[1]

-

Conformational Change and Activation: Upon binding to the minor groove, the duocarmycin molecule undergoes a subtle conformational change. This "priming" step is crucial for the activation of its reactive moiety, the spirocyclopropylindole (CPI) unit.[4] While stable in an aqueous environment, the CPI moiety becomes a potent electrophile when bound to DNA.[4]

-

Irreversible DNA Alkylation: The activated CPI moiety then executes a nucleophilic attack on the N3 position of an adenine (B156593) base within the minor groove.[2][3] This results in the formation of a stable, covalent adduct that permanently alters the DNA structure.[3] This irreversible alkylation creates a lesion that distorts the DNA helix, making it inaccessible to the cellular machinery required for replication and transcription.[1]

Quantitative Data Summary

The potency of duocarmycin and its analogs is reflected in their low IC50 values across a range of cancer cell lines. The following table summarizes some of the reported cytotoxicities.

| Duocarmycin Analog | Cell Line | Cancer Type | IC50 (nM) |

| Duocarmycin A (DUMA) | HeLa S3 | Human Uterine Cervix Carcinoma | 0.006[1] |

| Duocarmycin B1 (DUMB1) | HeLa S3 | Human Uterine Cervix Carcinoma | 0.035[1] |

| Duocarmycin B2 (DUMB2) | HeLa S3 | Human Uterine Cervix Carcinoma | 0.1[1] |

| Duocarmycin C1 (DUMC1) | HeLa S3 | Human Uterine Cervix Carcinoma | 8.5[1] |

| Duocarmycin C2 (DUMC2) | HeLa S3 | Human Uterine Cervix Carcinoma | 0.57[1] |

| Duocarmycin SA (DSA) | L1210 | Murine Leukemia | 0.01 |

| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 0.01112 |

| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 0.1127 |

Cellular Consequences of Duocarmycin-Induced DNA Damage

The formation of duocarmycin-DNA adducts triggers a cascade of cellular responses, primarily activating pathways involved in DNA damage recognition and repair. However, the stability of these adducts often renders the damage irreparable, leading to programmed cell death.[1]

DNA Damage Response and Cell Cycle Arrest

The presence of duocarmycin-induced DNA lesions activates the DNA damage response (DDR) pathway. A key signaling cascade involved is the ATM-Chk2-p53 pathway.[1] Ataxia telangiectasia mutated (ATM) kinase is recruited to the site of DNA damage and, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2 then phosphorylates and stabilizes the tumor suppressor protein p53.[5][6] Stabilized p53 acts as a transcription factor, upregulating genes that mediate cell cycle arrest, such as p21.[2] This typically results in a G2/M phase arrest, preventing the cell from entering mitosis with damaged DNA.[1] The arrest is also mediated by the inhibition of the Cyclin B1/Cdc2 complex, a key regulator of the G2/M transition.[7][8]

Induction of Apoptosis

When the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. Duocarmycin-induced apoptosis proceeds through the intrinsic pathway, which is initiated at the mitochondria. The stabilized p53 can transcriptionally activate pro-apoptotic proteins such as Bax.[9] Bax translocates to the mitochondria, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase, Caspase-9.[1][2] Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[1][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of duocarmycins.

Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a duocarmycin analog.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microtiter plates

-

Duocarmycin analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

-

-

Drug Treatment:

-

Prepare serial dilutions of the duocarmycin analog in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.[11]

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.[3]

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following treatment with a duocarmycin analog.

Materials:

-

Treated and untreated cells

-

Cold PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 0.5 mL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.[12]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect the fluorescence data and generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

-

DNA Footprinting Analysis

This protocol outlines the identification of the duocarmycin binding site on a DNA fragment.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P)

-

Duocarmycin analog

-

DNase I

-

DNase I reaction buffer

-

Stop solution (containing EDTA)

-

Formamide (B127407) loading buffer

-

Denaturing polyacrylamide gel

Procedure:

-

Binding Reaction:

-

Incubate the end-labeled DNA fragment with varying concentrations of the duocarmycin analog in a suitable binding buffer.

-

-

DNase I Digestion:

-

Add a predetermined, limiting amount of DNase I to the binding reaction.

-

Incubate for a short period to allow for partial digestion of the DNA.[14]

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion by adding the stop solution.

-

Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.[14]

-

-

Gel Electrophoresis and Autoradiography:

-

Resuspend the DNA pellets in formamide loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel.

-

Run the gel to separate the DNA fragments by size.

-

Dry the gel and expose it to X-ray film for autoradiography.[14]

-

-

Data Analysis:

-

The region where the duocarmycin analog has bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug. The location of this footprint reveals the binding site.[15]

-

Experimental Workflow for Novel Duocarmycin Analog Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel duocarmycin analog.

Conclusion

The duocarmycins represent a powerful class of antitumor agents with a well-defined mechanism of action that centers on the irreversible alkylation of DNA. Their high potency and sequence selectivity make them attractive candidates for further drug development, particularly in the context of antibody-drug conjugates designed to enhance tumor-specific delivery.[16] A thorough understanding of their molecular interactions with DNA and the subsequent cellular responses is critical for the rational design of new and improved duocarmycin-based therapies. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of key data, detailed experimental approaches, and visual aids to facilitate a deeper understanding of this important class of compounds.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Cytometry Protocol [sigmaaldrich.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Footprinting studies of DNA-sequence recognition by nogalamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

The Spirocyclopropylindole Moiety: A Linchpin in the Cytotoxic Mechanism of Duocarmycins

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent antineoplastic agents that derive their cytotoxicity from a unique DNA alkylating pharmacophore, the spirocyclopropylindole moiety. This technical guide provides an in-depth exploration of the critical role of this structural motif in the biological activity of duocarmycins. We will dissect the mechanism of action, delve into structure-activity relationships, and provide detailed experimental protocols for assessing the cytotoxicity and DNA-alkylating properties of these compounds. Furthermore, this guide will present quantitative cytotoxicity data for key duocarmycin analogs and visualize the intricate signaling pathways and experimental workflows associated with their mode of action.

Introduction

First isolated from Streptomyces species, the duocarmycins have garnered significant attention in the field of oncology due to their picomolar to nanomolar cytotoxic activity against a broad range of cancer cell lines.[1][2] Their mechanism of action is centered on the sequence-selective alkylation of DNA, a process mediated by the chemically labile spirocyclopropylindole unit.[3][4] This guide will illuminate the precise role of this moiety, providing a comprehensive resource for researchers engaged in the study and development of duocarmycin-based cancer therapeutics.

The Spirocyclopropylindole Moiety: The Key to DNA Alkylation

The defining feature of the duocarmycin family is the spirocyclopropylindole alkylating subunit. This strained three-membered ring is the reactive warhead of the molecule, responsible for forming a covalent bond with the N3 position of adenine (B156593) in the minor groove of DNA.[3][5]

Mechanism of Action: A Shape-Dependent Catalysis

The cytotoxicity of duocarmycins is not a result of indiscriminate reactivity. Instead, it is a finely tuned process that relies on a concept known as "shape-dependent catalysis".[4] The spirocyclopropylindole moiety is relatively stable in its native conformation. However, upon binding to the minor groove of DNA, particularly in AT-rich sequences, the duocarmycin molecule undergoes a conformational change.[4] This "twist" of the molecule disrupts the vinylogous amide conjugation that stabilizes the cyclopropane (B1198618) ring, thereby activating it for nucleophilic attack by adenine.[4] This targeted activation within the DNA minor groove ensures that the alkylation reaction occurs precisely at the biological target, minimizing off-target effects.

dot

Caption: Mechanism of Duocarmycin DNA Alkylation.

Structure-Activity Relationships: The Importance of the Spirocyclopropane Ring

The indispensable nature of the spirocyclopropylindole moiety is underscored by structure-activity relationship (SAR) studies. Analogs lacking the cyclopropane ring or those with altered stereochemistry exhibit significantly reduced cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Duocarmycin SA and its analogs, highlighting the dramatic loss of potency in compounds lacking the spirocyclopropyl group.

| Compound | Moiety | Cell Line | IC50 (nM) | Reference |

| Duocarmycin SA | Spirocyclopropylindole | HeLa S3 | 0.00069 | [3] |

| Balb 3T3/H-Ras | 0.05 | [3] | ||

| L1210 | 0.01 | [6] | ||

| Duocarmycin A | Spirocyclopropylindole | HeLa S3 | 0.12 | [3] |

| Balb 3T3/H-Ras | 0.3 | [3] | ||

| Duocarmycin B1 | seco- (no cyclopropane) | HeLa S3 | 0.035 | [3] |

| Balb 3T3/H-Ras | 3.0 | [3] | ||

| Duocarmycin B2 | seco- (no cyclopropane) | HeLa S3 | 0.1 | [3] |

| Balb 3T3/H-Ras | 1.5 | [3] | ||

| Duocarmycin C1 | seco- (no cyclopropane) | HeLa S3 | 8.5 | [3] |

| Balb 3T3/H-Ras | 40 | [3] | ||

| Duocarmycin C2 | seco- (no cyclopropane) | HeLa S3 | 0.57 | [3] |

| Balb 3T3/H-Ras | 20 | [3] | ||

| seco-CI-TMI (5c) | seco- (no cyclopropane) | P815 | ~1300 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of duocarmycins.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines (e.g., HeLa, A549, L1210)

-

Complete cell culture medium

-

Duocarmycin SA or analog of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of the duocarmycin compound (e.g., 0.001 nM to 100 nM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100-150 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability versus the logarithm of the drug concentration.

-

Clonogenic Survival: Colony Formation Assay

This assay assesses the long-term reproductive viability of cells after treatment.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Duocarmycin SA or analog

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the duocarmycin compound for 24 hours.

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.[8]

-

Fix the colonies with methanol (B129727) and stain with Crystal Violet solution.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

-

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Duocarmycin SA or analog

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with the duocarmycin compound for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[9]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

This method uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

Duocarmycin SA or analog

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the duocarmycin compound for a desired period (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10][11]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10][11]

-

Analyze the DNA content by flow cytometry.

-

DNA Alkylation Assay: Thermal Cleavage Assay

This assay confirms the covalent binding of duocarmycins to DNA at specific sequences.

-

Materials:

-

Radiolabeled (e.g., ³²P) DNA fragment with known AT-rich sequences

-

Duocarmycin SA or analog

-

Reaction buffer

-

Piperidine (B6355638) (1 M)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

-

Procedure:

-

Incubate the radiolabeled DNA fragment with the duocarmycin compound at 37°C.

-

Stop the reaction and purify the DNA.

-

Treat the DNA with 1 M piperidine at 90°C to induce strand cleavage at the alkylated adenine sites.

-

Separate the DNA fragments by denaturing PAGE.

-

Visualize the cleavage pattern by autoradiography. The bands will correspond to the sites of adenine alkylation.

-

Signaling Pathways and Experimental Workflows

Duocarmycin-Induced DNA Damage Response

The formation of duocarmycin-DNA adducts triggers a cellular DNA damage response (DDR), primarily activating the ATM-Chk2-p53 signaling pathway.[12][13] This cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induction of apoptosis.

dot

Caption: Duocarmycin-induced DNA damage response pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of novel duocarmycin analogs.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel class of achiral seco-analogs of CC-1065 and the duocarmycins: design, synthesis, DNA binding, and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 12. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss of ATM/Chk2/p53 pathway components accelerates tumor development and contributes to radiation resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Potent Antitumor Agent: An In-depth Guide to Duocarmycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Duocarmycins, a class of exceptionally potent natural products isolated from Streptomyces species, have garnered significant attention in the field of oncology for their powerful DNA alkylating capabilities. Their complex molecular architecture, featuring a characteristic spirocyclopropylhexadienone pharmacophore, is assembled through a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of Duocarmycin biosynthesis, drawing heavily on the closely related and more extensively studied CC-1065 biosynthetic pathway from Streptomyces zelensis. This document details the enzymatic machinery, regulatory networks, and experimental methodologies that underpin the production of this promising class of antitumor agents.

The Duocarmycin Biosynthetic Gene Cluster: A Genetic Masterplan

The production of Duocarmycin is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes encoding all the necessary enzymatic and regulatory proteins. While the complete Duocarmycin BGC from its original producing strains has not been fully elucidated in publicly available literature, significant insights have been gleaned from the homologous BGC of CC-1065. The organization of these genes provides a roadmap for understanding the step-wise assembly of the molecule.

Table 1: Proposed Gene Functions in the CC-1065 Biosynthetic Gene Cluster (as a model for Duocarmycin Biosynthesis)

| Gene (CC-1065 Cluster) | Proposed Function | Homologs in other Systems |

| c10A | Chorismatase | |

| c10B | 2-amino-2-deoxyisochorismate (ADIC) synthase | |

| c10C | ADIC hydrolase | |

| c10D | L-tyrosine 3-hydroxylase | |

| c10E | DOPA 4,5-dioxygenase | |

| c10F | Serine C-palmitoyltransferase-like enzyme | |

| c10G | Acyl-CoA synthetase | |

| c10H | Acyl carrier protein | |

| c10I | Enoyl-CoA hydratase/isomerase | |

| c10J | 3-hydroxyacyl-CoA dehydrogenase | |

| c10K | Thioesterase | |

| c10L | Methyltransferase | |

| c10M | Flavin-dependent monooxygenase | |

| c10N | Cytochrome P450 monooxygenase | |

| c10O | Reductase | |

| c10P | Radical S-adenosylmethionine (SAM) enzyme | |

| c10Q | Acyl-CoA dehydrogenase | |

| c10R | Transcriptional regulator (SARP family) | |

| c10S | Transcriptional regulator (LuxR family) | |

| c10T | Efflux pump (ABC transporter) | |

| c10U | Efflux pump (MFS transporter) | |

| c10V | Unknown function | |

| c10W | Carbamoyltransferase |

Note: This table is a composite based on bioinformatic analyses and studies of related pathways. The precise function of each enzyme in the Duocarmycin pathway requires further experimental validation.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of the Duocarmycin core structure is a complex process involving the convergence of several metabolic pathways. The primary precursors for the related CC-1065 have been identified through isotopic labeling studies as L-tyrosine, L-serine, and L-methionine.[1] The proposed biosynthetic pathway, extrapolated for Duocarmycin, can be dissected into the formation of the three key building blocks, followed by their assembly and final modifications.

Formation of the Pyrroloindole Units

The two pyrroloindole moieties of the Duocarmycin backbone are derived from L-tyrosine. The pathway is thought to proceed through the following key steps:

-

Hydroxylation of Tyrosine: A hydroxylase initiates the pathway by converting L-tyrosine to L-DOPA.

-

Oxidative Cleavage: A dioxygenase then cleaves the aromatic ring of L-DOPA.

-

Cyclization and Modification: A series of enzymatic reactions, including cyclization, dehydration, and reduction, lead to the formation of the individual pyrroloindole units.

Synthesis of the Spirocyclopropylhexadienone "Warhead"

The biologically active spirocyclopropyl moiety is a hallmark of the Duocarmycins and is crucial for their DNA alkylating activity. Its formation is a remarkable enzymatic feat:

-

Radical SAM-mediated Cyclopropanation: A key enzyme, likely a member of the radical S-adenosylmethionine (SAM) superfamily, is proposed to catalyze the formation of the cyclopropane (B1198618) ring from an S-adenosylmethionine-derived precursor.[2]

-

Dearomative Spirocyclization: A methyltransferase-catalyzed dearomative spirocyclization has been proposed for the formation of the spirocyclic system in CC-1065 biosynthesis.

Regulation of Duocarmycin Biosynthesis: A Tightly Controlled Process

The production of potent cytotoxic compounds like Duocarmycin is tightly regulated in Streptomyces to prevent self-toxicity and to coordinate production with the appropriate developmental stage. This regulation occurs at multiple levels, from pathway-specific control to global physiological signals.

Cluster-Situated Regulators (CSRs)

The Duocarmycin BGC, like many other secondary metabolite clusters, is expected to contain its own set of regulatory genes. These cluster-situated regulators (CSRs) often act as transcriptional activators or repressors of the other genes within the cluster. In the CC-1065 BGC, genes homologous to the SARP (Streptomyces Antibiotic Regulatory Protein) and LuxR families of transcriptional regulators have been identified, suggesting a direct role in controlling the expression of the biosynthetic genes.

Global Regulatory Networks

The expression of the Duocarmycin BGC is also likely integrated into the broader regulatory networks of the Streptomyces host. These global regulators respond to a variety of signals, including nutrient availability (e.g., carbon, nitrogen, phosphate), developmental cues (e.g., sporulation), and stress signals.

References

Unraveling the Architecture of a Potent DNA Alkylator: A Technical Guide to the Structural Elucidation of Duocarmycin and its Natural Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Duocarmycin and its natural analogs, a class of exceptionally potent antitumor antibiotics. First isolated from Streptomyces bacteria in 1978, the unique and complex architecture of these molecules has presented a formidable challenge and a compelling opportunity for chemists and pharmacologists alike. This document details the key experimental methodologies, summarizes critical spectroscopic and crystallographic data, and visualizes the logical workflows involved in determining the intricate structures of these DNA-alkylating agents.

Core Structural Features

The Duocarmycin family is characterized by three key structural motifs: a DNA-binding subunit, a linker moiety, and a highly reactive alkylating subunit. This modular design allows for selective binding to the minor groove of DNA, followed by a sequence-specific alkylation of the N3 position of adenine (B156593), a mechanism that deviates from the more common guanine-targeting alkylating agents. The cytotoxicity of Duocarmycins stems from this irreversible DNA alkylation, which disrupts the nucleic acid architecture and ultimately leads to apoptosis.

Isolation and Purification from Natural Sources

The initial step in the structural elucidation of a natural product is its isolation and purification from the source organism. Duocarmycins are secondary metabolites produced by various strains of Streptomyces. The following protocol is a representative example for the isolation of Duocarmycin SA.

Experimental Protocol: Isolation of Duocarmycin SA from Streptomyces sp. DO113

1. Fermentation:

-

A seed culture of Streptomyces sp. DO113 (FERM BP-222) is prepared by inoculating spores into a medium containing yeast extract (0.5%), Bacto Tryptone (0.5%), glucose (1%), soluble starch (1%), beef extract (0.3%), and CaCO₃ (0.2%) at pH 7.2.

-

The seed culture is incubated at 28°C for 48 hours.

-

A 5% vegetative seed culture is then inoculated into a fermentation medium consisting of soluble starch (5%), dry yeast (1.4%), KH₂PO₄ (0.05%), MgSO₄·7H₂O (0.05%), CuSO₄ (anhydrous) (0.0001%), CrK(SO₄)₂·12H₂O (0.0001%), NiSO₄·6H₂O (0.00005%), and CaCO₃ (0.5%) at pH 7.0.

-

The fermentation is carried out at 28°C for 4 days, with antibacterial activity monitored using a paper disc assay against Bacillus subtilis.

2. Extraction:

-

Propanol (550 liters) is added to the culture broth (1,100 liters), and the mixture is filtered.

-

The filtrate is diluted with deionized water (150 liters).

-

The diluted filtrate is applied to a Diaion HP-20 column (50 liters).

-

The column is washed with deionized water and 30% propanol.

-

The antibiotic is eluted with ethyl acetate (B1210297).

-

The eluate is concentrated and extracted with ethyl acetate.

3. Chromatographic Purification:

-

The concentrated extract is subjected to silica (B1680970) gel column chromatography using a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

-

Active fractions are combined and evaporated to dryness.

-

The residue is further purified by rechromatography on an aminopropyl silane (B1218182) (NH₂) silica gel column with a toluene-acetone solvent system.

Caption: Workflow for the isolation and purification of Duocarmycin SA.

Spectroscopic and Spectrometric Analysis

The determination of the planar structure and stereochemistry of the Duocarmycins relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis of Duocarmycin Analogs

-

Sample Preparation: A sample of the purified Duocarmycin analog (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This typically includes:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all signals and piece together the molecular structure.

Table 1: ¹³C NMR Chemical Shifts (δ) for Duocarmycin SA

| Atom | Chemical Shift (ppm) in Acetone-d₆ |

| Data sourced from SpectraBase, specific atom assignments require further 2D NMR analysis. |

(Note: A complete, assigned list of ¹³C NMR chemical shifts for Duocarmycin SA requires access to the full spectrum and 2D NMR data, which is not publicly available in a consolidated table. The presence of the data is confirmed in spectral databases.)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Duocarmycin A

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Data sourced from NP-MRD, a database of predicted NMR spectra. |

(Note: The NP-MRD database provides predicted spectra for Duocarmycin A. The exact values are available on their platform but are not presented here as a static table due to the nature of predicted data.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing valuable information about its substructures.

Experimental Protocol: Mass Spectrometric Analysis of Duocarmycin Analogs

-

Sample Introduction: A dilute solution of the purified compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

-

Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The m/z values of the resulting fragment ions are then measured.

-

Data Interpretation: The fragmentation pattern is analyzed to deduce the structure of different parts of the molecule and how they are connected.

Caption: A logical workflow for the structural elucidation of a natural product.

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. While obtaining suitable crystals of natural products can be challenging, the crystal structures of Duocarmycin-DNA adducts and synthetic analogs have been determined, providing invaluable insights into their mode of action and confirming the structures determined by spectroscopic methods.

Methodology: Single-Crystal X-ray Diffraction

-

Crystallization: The purified compound is crystallized from a suitable solvent or solvent mixture.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Due to the difficulty in crystallizing the parent Duocarmycin molecules, X-ray crystallographic data is more commonly available for their synthetic precursors or their complexes with DNA.

Total Synthesis

The definitive confirmation of a proposed structure for a natural product is its total synthesis. The successful synthesis of Duocarmycin A and Duocarmycin SA has not only verified their structures but has also enabled the preparation of a wide range of analogs for structure-activity relationship (SAR) studies. These synthetic efforts have been crucial in understanding the pharmacophore of the Duocarmycins and in the development of Duocarmycin-based antibody-drug conjugates (ADCs) for targeted cancer therapy.

Signaling Pathways and Mechanism of Action

The structural elucidation of Duocarmycins is intrinsically linked to understanding their biological activity. Their ability to bind to the minor groove of DNA and alkylate adenine leads to a cascade of cellular events, ultimately resulting in apoptosis.

Caption: Simplified signaling pathway of Duocarmycin-induced apoptosis.

Conclusion

The structural elucidation of Duocarmycin and its natural analogs is a testament to the power of modern analytical techniques. Through a combination of meticulous isolation procedures, sophisticated spectroscopic and spectrometric analyses, and confirmatory total synthesis, the intricate molecular architecture of these potent antitumor agents has been unraveled. This detailed structural knowledge has been instrumental in understanding their unique mechanism of action and continues to guide the design and development of new, highly targeted cancer therapeutics.

Duocarmycin's Differential Impact on Eukaryotic vs. Prokaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin, a potent natural product isolated from Streptomyces species, exhibits extraordinary cytotoxicity, primarily through its unique mechanism of DNA alkylation. This technical guide provides an in-depth analysis of the differential effects of Duocarmycin on eukaryotic and prokaryotic cells. We delve into its molecular mechanism of action, present quantitative data on its cytotoxic and antimicrobial activities, and provide detailed experimental protocols for key assays. Furthermore, this guide utilizes Graphviz visualizations to illustrate the intricate signaling pathways and experimental workflows discussed, offering a comprehensive resource for researchers in oncology, microbiology, and drug development.

Introduction

The duocarmycins are a class of antitumor antibiotics that bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593).[1][2] This irreversible DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.[3][4] While extensively studied for its potent anticancer properties in eukaryotic systems, the effects of Duocarmycin on prokaryotic cells are less characterized. Understanding this differential activity is crucial for its development as a therapeutic agent, potentially offering insights into selectivity and mechanisms of resistance. This guide aims to bridge this knowledge gap by providing a detailed comparative analysis.

Mechanism of Action: A Tale of Two Domains

The fundamental mechanism of Duocarmycin's action—DNA alkylation—is conserved across both eukaryotic and prokaryotic cells. However, the cellular context, including DNA accessibility, repair mechanisms, and downstream signaling, leads to vastly different outcomes.

Eukaryotic Cells: A Cascade of Lethality

In eukaryotic cells, Duocarmycin's interaction with DNA triggers a well-orchestrated and often fatal cascade of events.

-

DNA Binding and Alkylation: Duocarmycin exhibits a high affinity for AT-rich sequences within the minor groove of DNA.[5] Its unique spirocyclopropylhexadienone moiety is responsible for the alkylation of the N3 position of adenine.[5] This covalent adduct distorts the DNA helix, creating a lesion that stalls replication and transcription machinery.

-

DNA Damage Response (DDR): The presence of Duocarmycin-induced DNA adducts activates the sophisticated eukaryotic DNA Damage Response (DDR) network. Key sensor proteins, particularly from the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase families, recognize the stalled replication forks and DNA distortions.[1][6] This recognition initiates a signaling cascade.

-

Apoptotic Cell Death: If the DNA damage is too extensive to be repaired, the DDR pathway pivots towards inducing programmed cell death, or apoptosis. A key player in this process is the tumor suppressor protein p53.[7][8] Activated ATM/ATR phosphorylate and stabilize p53, which in turn transcriptionally activates pro-apoptotic genes, leading to the activation of caspases and the systematic dismantling of the cell.[7][9]

Prokaryotic Cells: A More Direct Inhibition

The effect of Duocarmycin on prokaryotic cells, while also rooted in DNA alkylation, is less understood in terms of complex signaling cascades.

-

DNA Interaction: Similar to eukaryotes, Duocarmycin binds to bacterial DNA. The fundamental process of adenine alkylation is expected to be the same.

-

Inhibition of Essential Processes: The resulting DNA adducts directly interfere with DNA replication and transcription, which are tightly coupled in prokaryotes. This disruption of essential life processes is the primary mode of its antibacterial action.

-

Repair Mechanisms and Susceptibility: The efficiency of prokaryotic DNA repair systems in handling Duocarmycin-induced adducts is a key determinant of susceptibility. Bacteria possess various DNA repair mechanisms, but the bulky nature of the Duocarmycin adduct may pose a significant challenge to these systems. The observed antimicrobial activity suggests that for susceptible strains, the rate of DNA damage overwhelms the capacity for repair.

Quantitative Data: A Comparative Analysis

The potency of Duocarmycin and its derivatives varies significantly between eukaryotic and prokaryotic cells. This section summarizes the available quantitative data to highlight these differences.

Cytotoxicity in Eukaryotic Cells (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Duocarmycin derivatives against various cancer cell lines are typically in the picomolar to nanomolar range, underscoring their extreme potency.

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| Duocarmycin SA | L1210 | Murine Leukemia | 0.01 | [10] |

| Duocarmycin SA | U-138 MG | Human Glioblastoma | 0.4 | [10] |

| Duocarmycin A | HeLa S3 | Human Cervical Cancer | 0.006 | [11] |

| Duocarmycin B1 | HeLa S3 | Human Cervical Cancer | 0.035 | [11] |

| Duocarmycin B2 | HeLa S3 | Human Cervical Cancer | 0.1 | [11] |

| Duocarmycin C1 | HeLa S3 | Human Cervical Cancer | 8.5 | [11] |

| Duocarmycin C2 | HeLa S3 | Human Cervical Cancer | 0.57 | [11] |

| Duocarmycin SA | Molm-14 | Human Acute Myeloid Leukemia | ~0.011 | [12] |

| Duocarmycin SA | HL-60 | Human Promyelocytic Leukemia | ~0.112 | [7] |

Antimicrobial Activity in Prokaryotic Cells (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for duocarmycins against bacteria are generally in the microgram per milliliter (µg/mL) range, indicating significantly lower potency compared to their effects on cancer cells.

| Compound | Microorganism | Gram Stain | MIC (µg/mL) |

| Duocarmycin A | Staphylococcus aureus | Positive | 0.2 |

| Duocarmycin A | Bacillus subtilis | Positive | 0.05 |

| Duocarmycin A | Escherichia coli | Negative | >100 |

| Duocarmycin A | Pseudomonas aeruginosa | Negative | >100 |

| Duocarmycin C1 | Staphylococcus aureus | Positive | 1.56 |

| Duocarmycin C1 | Bacillus subtilis | Positive | 0.78 |

| Duocarmycin C2 | Staphylococcus aureus | Positive | 0.78 |

| Duocarmycin C2 | Bacillus subtilis | Positive | 0.39 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of Duocarmycin.

Eukaryotic Cell Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Duocarmycin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Duocarmycin in culture medium. Remove the old medium from the wells and add 100 µL of the Duocarmycin dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

References

- 1. pnas.org [pnas.org]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 mediates DNA damaging drug-induced apoptosis through a caspase-9-dependent pathway in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA damage induces a novel p53-survivin signaling pathway regulating cell cycle and apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. ATM Signaling | GeneTex [genetex.com]

- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

Duocarmycin's Antitumor Properties: An In-depth Technical Guide

Introduction

The duocarmycins are a class of exceptionally potent natural products first isolated from Streptomyces bacteria. Their profound cytotoxicity, with activity often observed in the picomolar range, has established them as powerful antineoplastic agents. This technical guide provides a comprehensive overview of the early-stage research into Duocarmycin's antitumor properties, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals involved in the field of oncology and drug development.

The core antitumor activity of duocarmycins stems from their unique ability to bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine (B156593), with a preference for AT-rich sequences. This action creates a covalent adduct that distorts the DNA helix, thereby inhibiting critical cellular processes like DNA replication and transcription, ultimately leading to apoptotic cell death. This mechanism is effective in both dividing and non-dividing cells and across various phases of the cell cycle.

Due to their high potency, a significant focus of research has been on developing strategies to improve their therapeutic index and minimize systemic toxicity. These efforts have led to the creation of synthetic analogs (e.g., adozelesin, bizelesin), prodrugs that are activated under specific tumor microenvironment conditions, and their use as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxicity of Duocarmycin is a multi-step process initiated by its interaction with cellular DNA.

-

DNA Minor Groove Binding: The molecule first non-covalently binds to the minor groove of duplex DNA. Its structure confers a high affinity for AT-rich sequences.

-

Conformational Activation: This binding event induces a subtle conformational change in the Duocarmycin molecule, which activates its highly strained spirocyclopropylindole (CPI) "warhead".

-

Irreversible DNA Alkylation: The activated CPI moiety becomes a potent electrophile and performs a nucleophilic attack on the N3 position of an adjacent adenine base, forming a permanent covalent bond.

-

Disruption of Cellular Processes: The resulting DNA adduct distorts the helical structure, creating a physical barrier that stalls DNA replication and transcription machinery.

-

Induction of Apoptosis: The accumulation of irreparable DNA damage triggers DNA damage response pathways, leading to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data: In Vitro and In Vivo Efficacy

The antitumor potency of Duocarmycin and its analogs has been quantified in numerous preclinical studies. The following tables summarize key efficacy data.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs in Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 Value | Reference(s) |

| Duocarmycin SA (DSA) | L1210 (Murine Leukemia) | Cytotoxicity | ~6-10 pM | |

| Duocarmycin SA (DSA) | U-138 MG (Glioblastoma) | Viability (72h) | ~0.4 nM | |

| Duocarmycin SA (DSA) | U-138 MG (Glioblastoma) | Clonogenic Assay | 1.8 pM | |

| seco-CBI-indole₂ (Analog) | L1210 (Murine Leukemia) | Cytotoxicity | 30 pM | |

| Carbamate Prodrug of seco-CBI-indole₂ | L1210 (Murine Leukemia) | Cytotoxicity | 6.6 nM | |

| SYD985 (ADC) | Ovarian Cancer (HER2 3+) | Cytotoxicity | 3-42 fold more potent than T-DM1 |

Table 2: In Vivo Antitumor Activity of Duocarmycin Analogs

| Compound/Analog | Animal Model | Tumor Type | Key Finding(s) | Reference(s) |

| Duocarmycin SA (DSA) | CDF₁ Mice | P388 Lymphocytic Leukemia | Single 0.143 mg/kg dose led to a 30% increase in life span. | |

| ICT2700 (Prodrug) | Mice | CHO-1A1 Xenograft | Showed potent antitumor activity with reduced host toxicity compared to the active metabolite. | |

| CyEt-Pan-Duo (Photo-activated ADC) | Mouse Xenograft | MDA-MB-468-luc | Significant reduction in tumor burden observed after a single dose and near-IR irradiation. | |

| SYD985 (ADC) | Mouse Xenograft | Ovarian Cancer (HER2 3+) | Significantly more active than T-DM1 in reducing tumor growth. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antitumor properties of Duocarmycin.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Objective: To quantify the cytotoxic potency of a Duocarmycin analog against a specific cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., U-138 MG, L1210).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Duocarmycin analog stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of the Duocarmycin analog in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include solvent controls (e.g., DMSO at <0.1%).

-

Incubation: Incubate the plates for a specified duration (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding the solubilization buffer.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Convert absorbance values to the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol: DNA Alkylation Site Identification (Taq Polymerase Stop Assay)

This assay identifies the specific nucleotide bases where a compound has formed a covalent adduct.

-

Objective: To determine the DNA sequence selectivity of Duocarmycin alkylation.

-

Materials:

-

A 5'-³²P-labeled DNA fragment of known sequence (e.g., from a plasmid like pUC18).

-

Duocarmycin analog.

-

Taq DNA polymerase and corresponding buffer.

-

dNTPs.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

-

-

Procedure:

-

Drug-DNA Incubation: Incubate the radiolabeled DNA fragment with varying concentrations of the Duocarmycin analog for a set time (e.g., 5 hours at 37°C) to allow alkylation.

-

Primer Extension Reaction: Use the alkylated DNA as a template for a primer extension reaction with Taq DNA polymerase. The polymerase will proceed along the template until it encounters a Duocarmycin-adenine adduct, at which point it will "stop".

-

Gel Electrophoresis: Separate the resulting DNA fragments by size using denaturing PAGE.

-

Visualization and Analysis: Visualize the fragments using autoradiography. The bands on the gel correspond to the positions where the polymerase was halted by a DNA adduct. Running a Sanger sequencing ladder of the same DNA fragment alongside allows for the precise identification of the alkylated adenine bases.

-

Protocol: In Vivo Antitumor Efficacy (Mouse Xenograft Model)

This protocol evaluates the antitumor activity of a compound in a living organism.

-

Objective: To assess the ability of a Duocarmycin-based agent to inhibit tumor growth in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID).

-

Human tumor cells for implantation.

-

Duocarmycin agent formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Drug Administration: Administer the Duocarmycin agent according to a predefined schedule and route (e.g., a single intravenous (i.v.) or intraperitoneal (i.p.) injection).

-

Monitoring: Monitor tumor volume (measured with calipers) and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival endpoints.

-

Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups to determine the agent's efficacy.

-

Advanced Therapeutic Strategies & Workflows

The extreme potency of Duocarmycin has driven the development of targeted delivery systems to enhance its therapeutic window.

Prodrug Activation Strategies

Prodrugs are inactive precursors that are converted into the active cytotoxic Duocarmycin within the tumor, minimizing damage to healthy tissue.

Preclinical Evaluation Workflow for Duocarmycin ADCs

Developing a Duocarmycin-based Antibody-Drug Conjugate (ADC) follows a structured preclinical workflow to ensure potency, selectivity, and safety.

Conclusion

Early-stage research has firmly established Duocarmycin and its analogs as a class of exceptionally potent antitumor agents. Their well-defined mechanism of DNA alkylation provides a strong foundation for rational drug design. While their intrinsic potency presents toxicity challenges, modern drug development strategies—particularly the creation of tumor-activated prodrugs and the precision targeting afforded by antibody-drug conjugates—are unlocking their therapeutic potential. The continued investigation and optimization of these strategies hold significant promise for developing novel, highly effective cancer therapies.

The Duocarmycin Pharmacophore: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The duocarmycins are a class of exceptionally potent natural products that exert their cytotoxic effects through a unique mechanism of DNA alkylation. Their remarkable potency, with activity in the picomolar range, has made them a subject of intense interest for the development of novel anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the duocarmycin pharmacophore, detailing its mechanism of action, structure-activity relationships (SAR), and the key experimental protocols used in its study. Quantitative data on the cytotoxicity and DNA binding of various analogs are presented in structured tables to facilitate comparison. Furthermore, critical experimental workflows and the DNA damage response pathway are visualized using Graphviz diagrams to provide a clear and comprehensive overview for researchers in the field of drug design and development.

Introduction

First isolated from Streptomyces bacteria in 1978, the duocarmycins are a family of natural products renowned for their extreme cytotoxicity against cancer cells.[1] Their unique mode of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a cascade of events culminating in apoptotic cell death.[1] This mechanism distinguishes them from many other DNA alkylating agents that typically target guanine (B1146940) residues. The core structure of duocarmycins consists of two main subunits: a DNA-binding moiety and a highly reactive alkylating moiety, the spirocyclopropylindole (CPI) unit.[2][3] The precise orientation of these subunits within the DNA minor groove is critical for their biological activity. This guide will dissect the key features of the duocarmycin pharmacophore and provide the necessary technical information for its exploitation in modern drug design.

Mechanism of Action: A Stepwise Process

The cytotoxic effect of duocarmycins is a result of a well-orchestrated sequence of events at the molecular level:

-

Minor Groove Binding: The duocarmycin molecule, with its curved shape, preferentially binds to the AT-rich regions of the DNA minor groove.[2] This initial non-covalent interaction is crucial for the subsequent alkylation reaction.

-

Conformational Change and Activation: Upon binding, the duocarmycin molecule undergoes a subtle conformational change. This "induced fit" repositions the reactive CPI moiety in close proximity to the N3 of adenine.[2]

-

DNA Alkylation: The strained cyclopropane (B1198618) ring of the CPI unit is then subject to nucleophilic attack by the N3 of adenine, leading to irreversible alkylation of the DNA.[2]

-

DNA Damage Response and Apoptosis: The formation of the duocarmycin-DNA adduct triggers a cellular DNA damage response. This involves the activation of key signaling pathways, including the ATM/ATR and p53 pathways, which ultimately lead to cell cycle arrest and apoptosis.[4][5][6]

The Duocarmycin Pharmacophore: Structure-Activity Relationships

The modular nature of the duocarmycin structure has allowed for extensive investigation into the structure-activity relationships (SAR) of this class of compounds.[7] Synthetic analogs have been created by modifying both the DNA-binding and the alkylating subunits to optimize potency, selectivity, and pharmacokinetic properties.

The Alkylating Subunit (Warhead)

The CPI moiety is the key electrophilic component responsible for DNA alkylation. Modifications to this unit can significantly impact the reactivity and stability of the molecule. The natural enantiomer of the CPI unit is generally more potent than its unnatural counterpart.

The DNA-Binding Subunit

The DNA-binding subunit is responsible for the sequence-selective recognition of the DNA minor groove. Variations in this part of the molecule can influence both the affinity and the sequence preference of binding. For example, extending the DNA-binding region can increase the DNA binding affinity.

The Linker

In the context of ADCs, the linker connecting the duocarmycin payload to the antibody is a critical component. The stability of the linker in circulation and its efficient cleavage within the target cancer cell are paramount for the efficacy and safety of the ADC.

Quantitative Data on Duocarmycin Analogs

The following tables summarize the cytotoxic activity and DNA binding affinity of Duocarmycin SA (DSA) and several of its key analogs. This data is essential for understanding the SAR and for guiding the design of new, more potent, and selective compounds.

Table 1: Cytotoxicity of Duocarmycin Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Duocarmycin SA (DSA) | HeLa S3 | Cervical Cancer | 0.00069 | [2] |

| L1210 | Leukemia | 0.037 | [8] | |

| B16 | Melanoma | 0.01 | [2] | |

| HT-29 | Colon Cancer | 0.02 | [2] | |

| A549 | Lung Cancer | 0.03 | [2] | |

| Duocarmycin A (DUMA) | HeLa S3 | Cervical Cancer | 0.006 | [2] |

| Duocarmycin B1 | HeLa S3 | Cervical Cancer | 0.035 | [2] |

| Duocarmycin B2 | HeLa S3 | Cervical Cancer | 0.1 | [2] |

| Duocarmycin C1 | HeLa S3 | Cervical Cancer | 8.5 | [2] |

| Duocarmycin C2 | HeLa S3 | Cervical Cancer | 0.57 | [2] |

| ICT2700 (seco-analog) | RT112 | Bladder Cancer | 180 | [9] |

| EJ138 | Bladder Cancer | 3770 | [9] | |

| EJ138-CYP1A1 | Bladder Cancer (CYP1A1 expressing) | 50 | [9] |

Table 2: DNA Binding Affinity of Duocarmycin Analogs

| Compound | Method | DNA Sequence | KD (M) | Reference(s) |

| p65/RelA | Thermal Shift Assay | κB consensus dsDNA | 2.228 x 10-6 | [10] |

| p50 | Thermal Shift Assay | κB consensus dsDNA | 0.794 x 10-6 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of duocarmycins and the development of new analogs. The following sections provide step-by-step methodologies for key assays.

Synthesis of (+)-Duocarmycin SA

The total synthesis of Duocarmycin SA is a complex, multi-step process. A representative synthetic scheme is outlined below, based on published methodologies.[4][11][12][13][14]

Experimental Workflow for the Synthesis of Duocarmycin SA

Caption: A simplified workflow for the total synthesis of (+)-Duocarmycin SA.

Detailed Protocol: A detailed, step-by-step protocol for the synthesis would involve numerous chemical reactions with specific reagents, solvents, temperatures, and reaction times for each step. For a complete and detailed synthetic procedure, please refer to the primary literature.[4][11][12][13][14]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.

Experimental Workflow for MTT Assay

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the duocarmycin analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Footprinting (DNase I)

DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Experimental Workflow for DNase I Footprinting

Caption: A general workflow for DNase I footprinting to determine drug-DNA binding sites.

Detailed Protocol: [1][15][16][17][18]

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope, most commonly ³²P.

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the duocarmycin analog in a suitable binding buffer. A control reaction without the drug is also prepared.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to each reaction to achieve, on average, one cut per DNA molecule. The reaction is allowed to proceed for a short period.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen. The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments. The region where the duocarmycin analog binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of bands.

DNA Binding Assay (Thermal Denaturation)

Thermal denaturation studies can be used to assess the binding of small molecules to DNA. Ligands that bind to and stabilize the DNA double helix will increase its melting temperature (Tm).

Experimental Workflow for Thermal Denaturation Assay

Caption: A workflow for determining DNA binding by monitoring changes in melting temperature.

Detailed Protocol: [10][19][20][21][22]

-

Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer. Prepare a series of samples containing the DNA and varying concentrations of the duocarmycin analog.

-

Spectrophotometry: Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Thermal Denaturation: Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).

-